(4-Bromophenyl)triethylsilane
Overview
Description
(4-Bromophenyl)triethylsilane is an organosilicon compound characterized by the presence of a bromophenyl group attached to a triethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Bromophenyl)triethylsilane can be synthesized through several methods. One common approach involves the palladium-catalyzed reaction between 4-bromo-1-iodobenzene and triethylsilane. This reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a base, like potassium carbonate, under an inert atmosphere .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: (4-Bromophenyl)triethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The triethylsilane moiety can participate in reduction reactions, often facilitated by catalysts like boron trifluoride or platinum.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction Reactions: Triethylsilane itself acts as a reducing agent, often in the presence of catalysts like boron trifluoride (BF3) or platinum (Pt).
Major Products:
Substitution Reactions: Products typically include substituted phenyltriethylsilanes, depending on the nucleophile used.
Reduction Reactions: Products often include reduced hydrocarbons or silyl ethers, depending on the specific reaction conditions.
Scientific Research Applications
(4-Bromophenyl)triethylsilane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Bromophenyl)triethylsilane in chemical reactions involves the activation of the silicon-hydrogen bond. This activation facilitates various transformations, such as reduction and substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
(4-Bromophenylethynyl)trimethylsilane: Similar in structure but with a trimethylsilane group instead of triethylsilane.
Triethylsilane: A simpler compound without the bromophenyl group, commonly used as a reducing agent in organic synthesis.
Uniqueness: (4-Bromophenyl)triethylsilane is unique due to the presence of both the bromophenyl and triethylsilane groups, which confer distinct reactivity and versatility in various chemical transformations. Its ability to undergo both substitution and reduction reactions makes it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(4-bromophenyl)-triethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrSi/c1-4-14(5-2,6-3)12-9-7-11(13)8-10-12/h7-10H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOSGIAQYGLJMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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